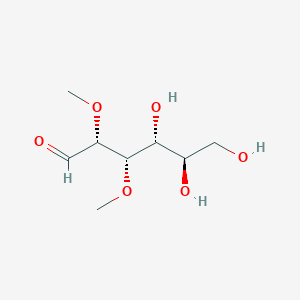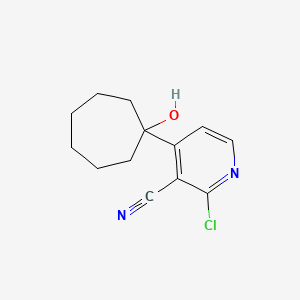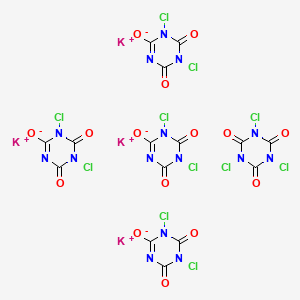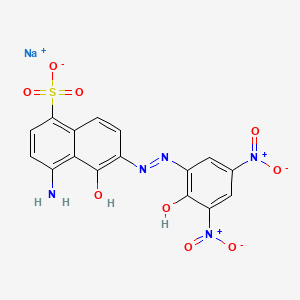![molecular formula C16H13ClO3 B13747705 methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate](/img/structure/B13747705.png)
methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a methyl ester group, a hydroxy group, and a chlorophenyl group attached to a benzoate core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and methyl 6-hydroxybenzoate.
Condensation Reaction: The key step involves a condensation reaction between 4-chlorobenzaldehyde and methyl 6-hydroxybenzoate in the presence of a base such as sodium hydroxide. This reaction forms the desired product through an aldol condensation mechanism.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Common industrial methods include:
Batch Reactors: The reactants are mixed in a batch reactor, and the reaction is allowed to proceed under controlled temperature and pressure conditions.
Continuous Flow Reactors: Continuous flow reactors offer advantages such as improved heat and mass transfer, leading to higher efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The double bond in the ethenyl group can be reduced to form the corresponding alkane.
Substitution: The chlorine atom in the chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the double bond.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding alkane.
Substitution: Formation of substituted derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: It is used as a probe in biological assays to study enzyme interactions and cellular pathways.
Industrial Applications: The compound is investigated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), inhibiting their activity and reducing inflammation.
Pathways Involved: It may modulate signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway, leading to anti-inflammatory and anticancer effects.
Comparación Con Compuestos Similares
Methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate can be compared with similar compounds to highlight its uniqueness:
-
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 4-chlorobenzoate
- Methyl 2-(4-chlorophenyl)acetate
-
Uniqueness
- The presence of both a hydroxy group and a chlorophenyl group in the same molecule provides unique reactivity and potential biological activity.
- The compound’s structure allows for diverse chemical modifications, making it a versatile intermediate in synthetic chemistry.
Propiedades
Fórmula molecular |
C16H13ClO3 |
|---|---|
Peso molecular |
288.72 g/mol |
Nombre IUPAC |
methyl 2-[(E)-2-(4-chlorophenyl)ethenyl]-6-hydroxybenzoate |
InChI |
InChI=1S/C16H13ClO3/c1-20-16(19)15-12(3-2-4-14(15)18)8-5-11-6-9-13(17)10-7-11/h2-10,18H,1H3/b8-5+ |
Clave InChI |
HGXPBLYYVPPPFU-VMPITWQZSA-N |
SMILES isomérico |
COC(=O)C1=C(C=CC=C1O)/C=C/C2=CC=C(C=C2)Cl |
SMILES canónico |
COC(=O)C1=C(C=CC=C1O)C=CC2=CC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


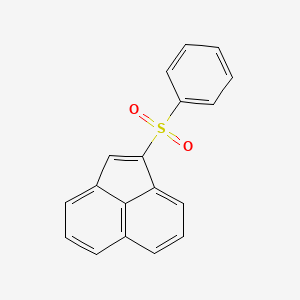
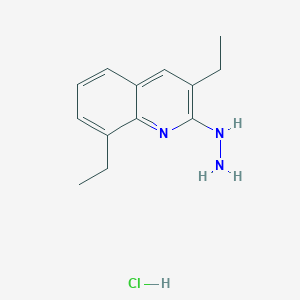

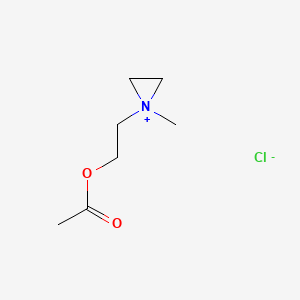
![Calcium 2,2'-({2-[bis(carboxymethyl)amino]ethyl}azanediyl)diacetate](/img/structure/B13747645.png)
